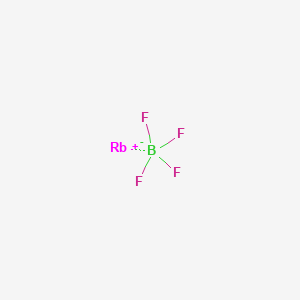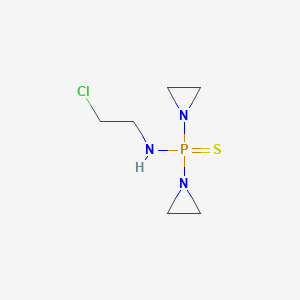
Rubidium tetrafluoroborate
Übersicht
Beschreibung
Rubidium tetrafluoroborate (BF4Rb) is a compound with a molecular weight of 172.27 g/mol . It is composed of one Rubidium ion (Rb+) and one Tetrafluoroborate ion (BF4-) . The compound is typically white to pale cream in color and comes in the form of a crystalline powder .
Synthesis Analysis
The synthesis of Rubidium tetrafluoroborate and similar compounds often involves the reaction of fluoride salts with the Lewis acid BF3, or the treatment of boric acid with hydrofluoric acid . More specific synthesis methods may vary and could be found in relevant scientific literature .
Molecular Structure Analysis
The molecular structure of Rubidium tetrafluoroborate consists of one Rubidium ion (Rb+) and one Tetrafluoroborate ion (BF4-) . The BF4- ion is tetrahedral in shape . The crystal structure of Rubidium tetrafluoroborate has been studied, with the Hermann-Mauguin space group symbol reported as P n m a .
Chemical Reactions Analysis
Specific chemical reactions involving Rubidium tetrafluoroborate may vary depending on the context. For example, it may be involved in salt metathesis reactions . Detailed reaction mechanisms and conditions can be found in relevant scientific literature .
Physical And Chemical Properties Analysis
Rubidium tetrafluoroborate is a compound with a molecular weight of 172.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . It is typically white to pale cream in color and comes in the form of a crystalline powder .
Wissenschaftliche Forschungsanwendungen
Electronics
Rubidium tetrafluoroborate: is explored for its potential in electronic applications due to its electrical properties . Its orthorhombic crystal structure and band gap make it a candidate for investigation in semiconductor research and dielectric materials . The compound’s stability and electronic structure are of particular interest for developing new materials with specific electronic characteristics.
Medical Research
In the medical field, RbBF4 is utilized in nuclear medicine for diagnostic imaging . It’s being studied for its role in positron emission tomography (PET) imaging agents, which are crucial for non-invasive diagnostics and research into thyroid diseases and reporter gene imaging .
Energy Storage
Rubidium tetrafluoroborate: has been examined for its use in thermal energy storage systems . Its solid-solid phase transitions are of interest for applications that require materials to store and release energy efficiently, such as in latent heat storage technologies.
Chemical Synthesis
In chemical synthesis , RbBF4 serves as a weakly coordinating anion , making it useful for synthesizing cationic reagents or catalysts . Its inert nature and solubility in organic solvents make it a valuable component in the synthesis of complex organic compounds.
Material Science
Rubidium tetrafluoroborate: is significant in material science for its thermophysical properties . Researchers are interested in its phase behavior and stability under various conditions, which is essential for the development of new materials with desired physical properties.
Environmental Science
In environmental science , RbBF4 is being studied for its potential to replace more hazardous materials in industrial processes . Its stability and low toxicity make it an attractive alternative for more environmentally friendly manufacturing practices.
Electrocatalysis
The compound’s electrical properties are also being explored in the context of electrocatalysis . It may play a role in the development of deep eutectic solvents , which are used as innovative mediums for electrocatalytic reactions .
Analytical Chemistry
Lastly, RbBF4 is used in analytical chemistry for ion pairing in conductance studies . Its interaction with other ions is crucial for understanding the behavior of electrolytes in various solutions.
Safety And Hazards
Rubidium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
rubidium(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Rb/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZTPVDEIGCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940422 | |
| Record name | Rubidium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium tetrafluoroborate | |
CAS RN |
18909-68-7 | |
| Record name | Borate(1-), tetrafluoro-, rubidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18909-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubidium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of studying the conductance of Rubidium tetrafluoroborate in acetonitrile?
A1: The research paper "Conductance Study of Ion Pairing of Alkali Metal Tetrafluoroborates and Hexafluorophosphates in Acetonitrile" [] investigates the ion pairing behavior of Rubidium tetrafluoroborate in acetonitrile using conductance measurements. The study found that Rubidium tetrafluoroborate exhibits ion association in acetonitrile []. This information provides insights into the compound's solution-phase behavior, which is relevant for understanding its potential applications in areas like electrochemistry or as an electrolyte in battery systems.
Q2: What can you tell me about the thermal properties of Rubidium tetrafluoroborate?
A2: While the provided abstract "LOW-TEMPERATURE HEAT CAPACITY OF RUBIDIUM TETRAFLUOROBORATE" [] lacks specific data, the title itself suggests a study focused on understanding the compound's behavior at low temperatures. Heat capacity data can reveal valuable information about phase transitions, thermal stability, and other thermodynamic properties relevant to potential applications where temperature plays a crucial role.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

